5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
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Overview
Description
“5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is a chemical compound . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a microwave technique . The reaction involved the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study reported the synthesis of novel pyrimidine analogs via the Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported the coordination reactions of 5-(2-(4-bromophenyl)ethynyl)pyrimidine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, and IR spectrum of a similar compound were reported . Another study reported the EI/MS m/z values of a similar compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Compounds : 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key intermediate in synthesizing various pyrimidine compounds. It is derived from commercially available methyl 2-(4-bromophenyl) acetate through a multi-step process. This compound has applications in both pharmaceutical and chemical fields, being used to synthesize various active compounds (Hou et al., 2016).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives : The preparation of 4-chlorothieno[2,3-d]pyrimidines involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. These derivatives exhibit significant antifungal activity, particularly against various plant diseases. This illustrates the potential of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine derivatives in agriculture and plant protection (Konno et al., 1989).
Cyclometalated Heteroleptic Platinum(II) Complexes : This compound is also used in synthesizing cyclometalated heteroleptic platinum(II) complexes. These complexes have been screened for various biological applications, including antibacterial and cytotoxicity studies, indicating their potential use in biomedical research (Lunagariya et al., 2018).
Applications in Bioactive Compound Synthesis
Antiviral and Antiretroviral Activities : Some derivatives of this compound have shown inhibitory activity against retroviruses, including HIV, in cell culture, demonstrating their potential as antiviral and antiretroviral agents (Hocková et al., 2003).
Antimicrobial Agents : Derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile, synthesized using this compound, have exhibited promising antibacterial and antifungal activities. This highlights the compound's relevance in developing new antimicrobial agents (Kanawade et al., 2013).
Cytotoxic Evaluation for Cancer Research : Novel benzimidazole fused thienopyrimidines derivatives, synthesized using this compound, have been evaluated for their cytotoxicity. They show potential as chemotherapeutic agents, particularly in targeting malignant tumor cells (Kaliraj & Kathiravan, 2020).
Mechanism of Action
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Related compounds have been found to activate the bmp2/smad1 signaling pathway .
Result of Action
Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .
Safety and Hazards
Future Directions
Future research could focus on further exploring the biological activities of these compounds. For instance, a study suggested that compound 3f could be a promising non-linear optical (NLO) material . Another study suggested that the synthesized compounds could serve as ideal leads for additional modification in the field of anticancer research .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine vary with different dosages in animal models .
Metabolic Pathways
Pyrimidines are ultimately catabolized to CO2, H2O, and urea
Properties
IUPAC Name |
5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAQOZPKMPEEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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